N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide
CAS No.: 946368-36-1
Cat. No.: VC11955212
Molecular Formula: C24H22N2O3
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946368-36-1 |
|---|---|
| Molecular Formula | C24H22N2O3 |
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide |
| Standard InChI | InChI=1S/C24H22N2O3/c27-23(17-29-21-11-5-2-6-12-21)25-20-14-13-18-10-7-15-26(22(18)16-20)24(28)19-8-3-1-4-9-19/h1-6,8-9,11-14,16H,7,10,15,17H2,(H,25,27) |
| Standard InChI Key | WSELWIONFJVIQI-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |
| Canonical SMILES | C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |
Introduction
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
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Formation of the Tetrahydroquinoline Core:
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Cyclization reactions starting from aniline derivatives and ketones are often employed to form the tetrahydroquinoline skeleton.
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Benzoylation:
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The nitrogen atom in the tetrahydroquinoline core is benzoylated using benzoyl chloride or similar reagents in the presence of a base.
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Phenoxyacetamide Substitution:
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The final step involves attaching the phenoxyacetamide group to the 7th position using appropriate acylation or amidation strategies.
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These steps are carried out under controlled conditions to ensure high yield and purity.
Drug Discovery
This compound’s structure suggests potential biological activity due to:
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The quinoline scaffold, which is known for antimicrobial, anticancer, and anti-inflammatory activities.
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The amide linkage, which enhances stability and bioavailability in drug-like molecules.
Anticancer Research
Quinoline derivatives have been widely studied for their anticancer properties. This compound could be investigated for:
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Inhibition of specific enzymes such as topoisomerases or kinases.
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Apoptosis induction in cancer cells.
Anti-inflammatory Potential
The phenoxyacetamide group may contribute to anti-inflammatory activity by targeting pathways like cyclooxygenase (COX) or lipoxygenase (LOX).
Analytical Characterization
The structure and purity of this compound can be confirmed using techniques such as:
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Nuclear Magnetic Resonance (NMR): To verify proton and carbon environments.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To identify functional groups.
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High-Performance Liquid Chromatography (HPLC): For purity assessment.
Research Significance
This compound represents a promising candidate for further optimization in medicinal chemistry due to its structural diversity and potential bioactivity. Future studies could focus on:
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Structure-activity relationship (SAR) studies to identify key functional groups responsible for biological activity.
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Molecular docking simulations to predict binding affinity with target proteins.
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In vitro and in vivo assays to evaluate pharmacological effects.
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